molecular formula C35H57N13O14S2 B8234922 iRGD peptide

iRGD peptide

Katalognummer B8234922
Molekulargewicht: 948.0 g/mol
InChI-Schlüssel: YHTTWXCDIRTOQX-NNXZOMJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IRGD peptide is a useful research compound. Its molecular formula is C35H57N13O14S2 and its molecular weight is 948.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality iRGD peptide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about iRGD peptide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Tumor Penetration and Drug Delivery

iRGD peptide has been extensively researched for its role in enhancing tumor penetration and drug delivery. Studies have shown that iRGD, by binding to αv integrins and neuropilin-1 receptors, which are highly expressed on tumor cells and vasculature surfaces, significantly improves the penetration of antitumor drugs, imaging agents, immune modulators, and biological products into tumor parenchyma (Yin et al., 2017). For example, iRGD has been used to enhance the delivery and efficacy of a pro-apoptotic peptide activated by cathepsin B, showing substantial inhibition of tumor growth and metastasis in mice (Qifan et al., 2016).

Improving Chemotherapy Efficacy

The application of iRGD in improving chemotherapy efficacy has been demonstrated in hepatocellular carcinoma. iRGD was found to enhance the delivery of sorafenib and doxorubicin, leading to significant augmentation of their individual inhibitory effects on tumors without increasing systemic toxicity (Schmithals et al., 2015). Another study reported that iRGD-modified liposomes loaded with doxorubicin showed improved tumor growth inhibition and anti-angiogenesis in melanoma models, suggesting its potential as an active targeting tumor therapy system (Dai et al., 2015).

Nanocage Drug Delivery Systems

iRGD has been utilized in the development of engineered protein nanocages for targeting pancreatic cancer cells. These iRGD-nanocages, specifically targeting neuropilin 1, have shown potential as novel nanocarriers for pancreatic cancer-targeted drug delivery (Murata et al., 2015).

Enhancing Theranostic Applications

iRGD peptides have been explored in theranostic applications, such as enhancing imaging and therapy in cancer. A dual-channel fluorescent cyclic iRGD was designed to track the internalization process in cancer cells, revealing that both fragments of iRGD undergo translocation into cancer cells, suggesting its potential for simultaneous cancer-targeted imaging and therapy (Cho et al., 2019).

Co-administration Strategies

Co-administration of iRGD with other peptides like HPRP-A1 has shown to improve anticancer activity and membrane penetrability, suggesting that such strategies could be effective in cancer treatment (Hu et al., 2018).

Conjugation for Targeted Delivery

The conjugation of iRGD to other molecules, such as drugs or imaging agents, has been shown to retain the tumor-homing properties of the peptide and the biological activity of the payload, enhancing the efficacy of targeted cancer therapy (Kotamraju et al., 2015).

Eigenschaften

IUPAC Name

(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20+,21-,22+,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTTWXCDIRTOQX-NNXZOMJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H57N13O14S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

948.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Cys(1)-Arg-Gly-D-Asp-Lys-Gly-Pro-Asp-D-Cys(1)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
iRGD peptide
Reactant of Route 2
iRGD peptide
Reactant of Route 3
iRGD peptide
Reactant of Route 4
iRGD peptide
Reactant of Route 5
iRGD peptide
Reactant of Route 6
iRGD peptide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.